
6-Amino-2-tetradecanamidohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-tetradecanamidohexanoic acid hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an amino group, a long aliphatic chain, and an amidohexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-tetradecanamidohexanoic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of the amidohexanoic acid derivative, followed by the introduction of the tetradecanamido group. The final step involves the addition of the amino group and the formation of the hydrochloride salt. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The goal is to achieve consistent product quality while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-tetradecanamidohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The amido group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
6-Amino-2-tetradecanamidohexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-tetradecanamidohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The long aliphatic chain can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analogue with a shorter aliphatic chain.
6-Amino-2-thiaspiro[3,3]heptane hydrochloride: A structurally related compound with a spirocyclic moiety.
Aminocaproic acid: Another amino acid derivative with antifibrinolytic properties.
Uniqueness
6-Amino-2-tetradecanamidohexanoic acid hydrochloride is unique due to its long aliphatic chain and the presence of both amino and amido groups. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H41ClN2O3 |
|---|---|
Molecular Weight |
393.0 g/mol |
IUPAC Name |
6-amino-2-(tetradecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C20H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-18(20(24)25)15-13-14-17-21;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);1H |
InChI Key |
FPMLCXHKCYXWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
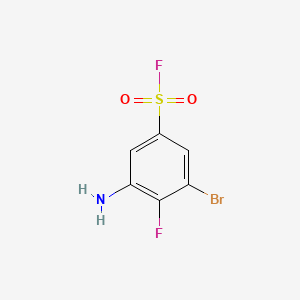


![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
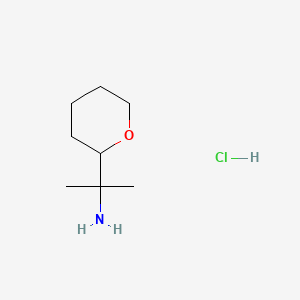
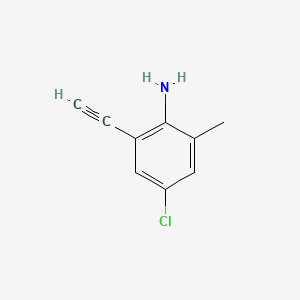
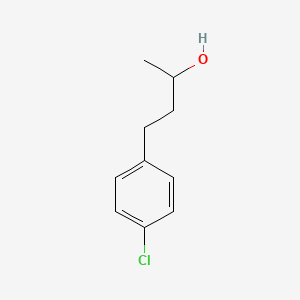
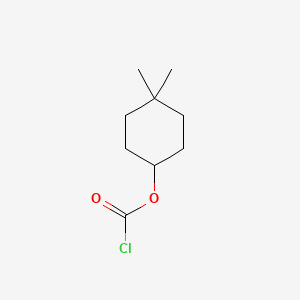
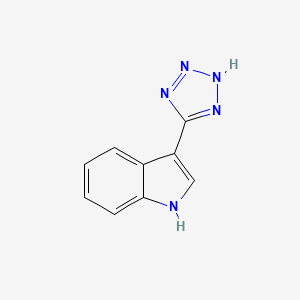
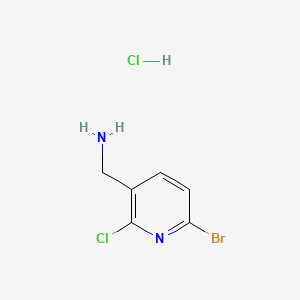
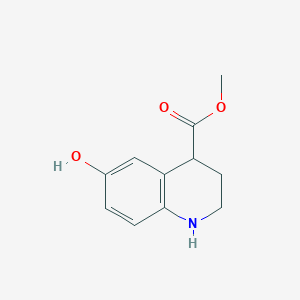
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
